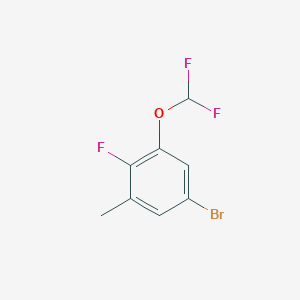

5-Bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene

CAS No.: 2167653-75-8

Cat. No.: VC11667304

Molecular Formula: C8H6BrF3O

Molecular Weight: 255.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2167653-75-8 |

|---|---|

| Molecular Formula | C8H6BrF3O |

| Molecular Weight | 255.03 g/mol |

| IUPAC Name | 5-bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene |

| Standard InChI | InChI=1S/C8H6BrF3O/c1-4-2-5(9)3-6(7(4)10)13-8(11)12/h2-3,8H,1H3 |

| Standard InChI Key | HALNLVVNTWLIDP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1F)OC(F)F)Br |

| Canonical SMILES | CC1=CC(=CC(=C1F)OC(F)F)Br |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s benzene ring is substituted at four positions:

-

Bromine at position 5 (C5)

-

Difluoromethoxy () at position 1 (C1)

-

Fluorine at position 2 (C2)

-

Methyl () at position 3 (C3)

This substitution pattern is critical to its reactivity, as electron-withdrawing groups (bromine, fluorine, difluoromethoxy) and the electron-donating methyl group create a polarized electronic environment.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 2167653-75-8 | |

| IUPAC Name | 5-bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene | |

| Molecular Formula | ||

| Molecular Weight | 255.03 g/mol | |

| SMILES | CC1=CC(=CC(=C1F)OC(F)F)Br |

Synthesis and Production

Halogenation and Substitution Pathways

The synthesis typically involves sequential halogenation and etherification steps:

-

Bromination: Introduction of bromine via electrophilic aromatic substitution using -bromosuccinimide (NBS) or in the presence of a Lewis acid catalyst.

-

Difluoromethoxy Introduction: Reaction with chlorodifluoromethane () under basic conditions to form the difluoromethoxy group .

A patent-pending method for analogous compounds emphasizes low-temperature bromination (0–20°C) to minimize byproducts, a strategy applicable to this compound’s synthesis .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, , 0°C | 79–85% |

| Etherification | , KOH, 50°C | 65–72% |

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

-

Temperature Sensitivity: Decomposition observed above 150°C.

-

Moisture Reactivity: Hydrolysis of the difluoromethoxy group in aqueous acidic/basic conditions.

Experimental data on melting/boiling points remain unreported, but analogues with similar substituents suggest a melting range of 45–60°C .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Isoxazoline Derivatives: Used in agrochemicals for pest control .

-

Fluorinated Drug Candidates: The difluoromethoxy group enhances metabolic stability in bioactive molecules.

Comparative Analysis with Structural Analogues

Table 3: Substituent Positioning and Impact

Industrial and Regulatory Considerations

Scalability Challenges

-

Cost of Brominating Agents: NBS is expensive at industrial scales; alternatives like - mixtures are being explored .

-

Byproduct Management: Dibrominated impurities require column chromatography or recrystallization for removal.

Future Research Directions

Catalytic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume